molecular formula C20H21N3O2S B3020772 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine CAS No. 477762-10-0

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine

Cat. No.: B3020772
CAS No.: 477762-10-0
M. Wt: 367.47
InChI Key: XDEWXYYZJLCHAT-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a pyridinyl group, and a piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyl sulfinyl intermediate: This step involves the reaction of 2-methoxy-1-naphthyl with a sulfinylating agent under controlled conditions to form the naphthyl sulfinyl intermediate.

    Coupling with pyridinyl piperazine: The naphthyl sulfinyl intermediate is then reacted with 4-(2-pyridinyl)piperazine in the presence of a coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and pyridinyl groups are believed to play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine
  • 1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(3-pyridinyl)piperazine

Uniqueness

1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-(2-pyridinyl)piperazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)sulfinyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-18-10-9-16-6-2-3-7-17(16)20(18)26(24)23-14-12-22(13-15-23)19-8-4-5-11-21-19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEWXYYZJLCHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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